molecular formula C17H13ClN2O B2778678 5-(4-Chlorophenyl)-2-(3-methylphenoxy)pyrimidine CAS No. 477890-45-2

5-(4-Chlorophenyl)-2-(3-methylphenoxy)pyrimidine

Cat. No. B2778678
M. Wt: 296.75
InChI Key: DVADJDFKSKVXSM-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-(3-methylphenoxy)pyrimidine, also known as 5-CPM, is an organic compound with a unique chemical structure. It is composed of a pyrimidine ring which is connected to a phenyl ring with a methyl group on the phenoxy position. This compound has been studied extensively over the past few decades due to its potential applications in various scientific research fields.

Scientific Research Applications

Synthesis Techniques

Research efforts have been dedicated to developing synthetic methods for pyrimidine derivatives due to their importance in medicinal chemistry. For instance, Zhou et al. (2019) established a rapid synthetic method for 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine, an important intermediate for small molecule anticancer drugs, achieving a total yield of 42.4% through steps including cyclization, chlorination, and nucleophilic substitution (Zhou et al., 2019).

Antibacterial Properties

Pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties. Cieplik et al. (2008) synthesized 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives and found them to exhibit antibacterial activity against selected strains, indicating their potential in developing new antimicrobial agents (Cieplik et al., 2008).

Anticancer Activity

Lu Jiu-fu et al. (2015) synthesized and determined the crystal structure of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, which possesses moderate anticancer activity, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment (Lu Jiu-fu et al., 2015).

Novel Synthesis and Potential Biological Agents

Akbari et al. (2008) synthesized new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide derivatives and evaluated their antimicrobial activities. Some compounds exhibited significant inhibition on bacterial and fungal growth, suggesting their potential as biological agents (Akbari et al., 2008).

Molecular Structure Analysis

Investigations into the molecular structures of pyrimidine derivatives, such as those conducted by Sherlin et al. (2018), provide valuable insights into their chemical properties and potential applications. Their study on the antimalarial drug 5-(4-chlorophenyl)-6-ethyl-2, 4-pyrimidinediamine explored molecular geometry, bond orbital, and electrostatic potential, contributing to understanding how these compounds interact in biological systems (Sherlin et al., 2018).

properties

IUPAC Name

5-(4-chlorophenyl)-2-(3-methylphenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c1-12-3-2-4-16(9-12)21-17-19-10-14(11-20-17)13-5-7-15(18)8-6-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVADJDFKSKVXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-2-(3-methylphenoxy)pyrimidine

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